Martefragin A

Description

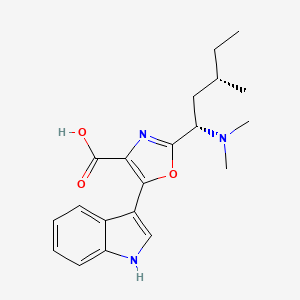

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-[(1S,3S)-1-(dimethylamino)-3-methylpentyl]-5-(1H-indol-3-yl)-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C20H25N3O3/c1-5-12(2)10-16(23(3)4)19-22-17(20(24)25)18(26-19)14-11-21-15-9-7-6-8-13(14)15/h6-9,11-12,16,21H,5,10H2,1-4H3,(H,24,25)/t12-,16-/m0/s1 |

InChI Key |

PBQNIVCBQWLBLF-LRDDRELGSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@@H](C1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O)N(C)C |

Canonical SMILES |

CCC(C)CC(C1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O)N(C)C |

Synonyms |

Martefragin A Martefragin-A |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Martefragin a

Discovery and Source Organism Identification

The discovery of Martefragin A is a direct result of bioprospection efforts focused on marine organisms, which are known for producing a diverse array of secondary metabolites.

Martensia fragilis as the Primary Biological Source

This compound was first identified and isolated from the marine red alga Martensia fragilis. jst.go.jpnih.govnih.govresearchgate.net This organism is the primary known biological source of the compound. nih.govmdpi.com The initial isolation was reported from Martensia fragilis collected off the coast of Uozu in Japan. mdpi.com As a naturally occurring substance, this compound is classified as a metabolite of this alga. nih.gov

Ecological Niche and Environmental Context for Natural Product Bioprospection

Martensia fragilis is a red alga (Rhodophyta) characterized by its delicate, flat blades that can exhibit a striking pink, purple, or blue iridescence. hawaii.eduvliz.be The blades are initially whole and develop a distinctive gauze-like mesh pattern as they mature. hawaii.edu This alga typically grows to a height of 1 to 10 centimeters. hawaii.eduvliz.be

The organism occupies specific ecological niches, commonly found in clumps attached to coral rubble or other algae. hawaii.edu Its habitat ranges from intertidal pools and low intertidal crevices to deeper mesophotic coral ecosystems. hawaii.eduvliz.be The presence of Martensia fragilis in these diverse and competitive marine environments suggests the potential for the production of unique chemical compounds, like this compound, for purposes such as defense or signaling. This ecological positioning makes it a prime candidate for natural product bioprospection, the search for novel compounds in nature. The alga is also known to be a food source for certain marine herbivores, such as the sea hare Aplysia dactylomela. animaldiversity.org

Methodologies for Isolation and Purification

The process of isolating and identifying a specific natural product from its source organism is a multi-step procedure that relies on sophisticated chemical techniques.

Chromatographic Techniques for Compound Separation

The initial isolation of this compound from the crude extract of Martensia fragilis was accomplished through the use of repeated column chromatography. jst.go.jpnih.govresearchgate.net Chromatography is a fundamental laboratory technique for separating the components of a mixture. iipseries.org In column chromatography, the mixture is passed through a column packed with a stationary phase (an adsorbent material like silica (B1680970) gel). iipseries.orgjppres.com A solvent or solvent mixture, known as the mobile phase, is then passed through the column, causing the different components of the mixture to move at different rates and separate into fractions. iipseries.org

While column chromatography was central to the isolation of this compound, the purification of natural products often involves a combination of chromatographic methods to achieve the desired level of purity. jppres.comjsmcentral.org These can include:

Thin-Layer Chromatography (TLC): Often used as a rapid, qualitative method to monitor the progress of a separation and to identify the appropriate solvent systems for column chromatography. jsmcentral.orgjcdronline.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that uses high pressure to pass the mobile phase through the column, allowing for more efficient and precise separation of complex mixtures like plant or algal extracts. iipseries.orgjsmcentral.org

Table 1: Chromatographic Techniques in Natural Product Isolation

| Technique | Principle | Role in Isolation |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. iipseries.org | Primary method used for the initial fractionation and purification of this compound from the algal extract. jst.go.jp |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material on a flat, inert substrate. Used for rapid analysis and method development. jsmcentral.orgjcdronline.org | Preliminary analysis of extract composition and monitoring the separation achieved by other chromatographic methods. jsmcentral.org |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure, high-resolution version of column chromatography, providing faster and more efficient separations. iipseries.org | Final purification steps to obtain highly pure compounds for structural analysis and biological testing. jsmcentral.org |

Advanced Spectroscopic Methods in Natural Product Isolation

Once this compound was isolated, its complex chemical structure was determined using a suite of advanced spectroscopic techniques. mdpi.com Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about a molecule's structure and composition. studypug.com

The elucidation of this compound's structure was based on the spectral analysis of its methyl ester derivative. jst.go.jpnih.gov The primary methods employed were:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful techniques for determining the structure of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) were utilized. jst.go.jpnih.gov

Single Crystal X-ray Analysis: To definitively confirm the elucidated structure and determine its absolute stereochemistry, a single crystal X-ray analysis was performed on the hydrochloride salt of this compound. jst.go.jpnih.govresearchgate.net This technique provides a precise three-dimensional map of the atoms within the crystal. mdpi.comstudypug.com

Table 2: Spectroscopic Methods for Structure Elucidation of this compound

| Method | Type | Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Spectroscopy | Provides detailed information on the molecular framework, including the types and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. jst.go.jpresearchgate.net |

| Correlation Spectroscopy (COSY) | 2D NMR Spectroscopy | Reveals correlations between neighboring protons (¹H-¹H COSY) and between carbons and their attached protons (¹³C-¹H COSY), helping to establish the bonding sequence. jst.go.jpresearchgate.net |

| X-ray Crystallography | Diffraction Analysis | Provides an unambiguous 3D structure of the molecule, confirming connectivity and determining the absolute configuration of stereocenters. jst.go.jpmdpi.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound methyl ester |

Structural Elucidation and Stereochemical Investigations of Martefragin a

Spectroscopic Analysis for Structural Determination

The initial determination of Martefragin A's planar structure was heavily reliant on a suite of spectroscopic methods. These techniques provided a comprehensive view of the molecule's connectivity and atomic composition. The analysis was primarily conducted on the methyl ester derivative of this compound to enhance its stability and suitability for spectroscopic examination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the carbon and proton framework of this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to establish the intricate connections within the molecule.

¹H-NMR spectroscopy provided information about the chemical environment and neighboring protons for each hydrogen atom in the structure. Concurrently, ¹³C-NMR spectroscopy identified the number of unique carbon environments and their chemical shifts. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), were critical in establishing the proton-proton correlations, revealing the spin-spin coupling networks within the molecule. ¹H-¹H COSY experiments on the methyl ester of this compound helped to trace the connectivity of adjacent protons, confirming the arrangement of the alkyl chain and the substitution pattern on the indole (B1671886) and oxazole (B20620) rings. nih.govjst.go.jp Further analysis using ¹³C-¹H COSY linked the proton signals to their directly attached carbon atoms, completing the assembly of the molecular skeleton. nih.gov

Table 1: Selected NMR Spectroscopic Data for this compound Methyl Ester (Note: Specific chemical shift values (δ) are dependent on the solvent and experimental conditions and are presented here as illustrative of the types of data obtained.)

| Atom Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) | Key COSY Correlations (¹H-¹H) |

| Indole Ring | |||

| H-2' | ~8.1 (s) | ~125.0 | |

| H-4' | ~7.8 (d) | ~120.0 | H-4'/H-5' |

| H-5' | ~7.2 (t) | ~122.0 | H-5'/H-4', H-6' |

| H-6' | ~7.1 (t) | ~120.5 | H-6'/H-5', H-7' |

| H-7' | ~7.5 (d) | ~111.0 | H-7'/H-6' |

| Alkyl Chain | |||

| H-1'' | ~4.5 (m) | ~60.0 | H-1''/H-2'' |

| H-2'' | ~1.8 (m) | ~35.0 | H-2''/H-1'', H-3'' |

| H-3'' | ~1.5 (m) | ~30.0 | H-3''/H-2'', CH₃-6'' |

| CH₃-6'' | ~0.9 (d) | ~14.0 | CH₃-6''/H-3'' |

| CH₃-7'' | ~0.8 (t) | ~11.0 | |

| N(CH₃)₂ | ~2.3 (s) | ~40.0 |

This table is a generalized representation based on typical chemical shifts for similar structures and the described correlations. Actual reported values may vary.

Mass Spectrometry in Elucidating Molecular Framework

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. wikipedia.org This technique was vital in determining the molecular weight and elemental composition of this compound. plasmion.comlibretexts.org High-resolution mass spectrometry would have provided the precise molecular formula, C₂₀H₂₅N₃O₃, by distinguishing it from other compounds with the same nominal mass. nih.govgoogle.com The fragmentation pattern observed in the mass spectrum would also offer corroborating evidence for the proposed structure by showing the loss of specific neutral fragments corresponding to different parts of the molecule. wikipedia.org

X-ray Crystallography for Absolute Configuration Assignment

While spectroscopic methods are powerful for determining the connectivity of a molecule, they often cannot establish the absolute three-dimensional arrangement of atoms in space, especially for chiral centers. nih.govwikipedia.org For this compound, the definitive assignment of its absolute configuration was achieved through single-crystal X-ray diffraction analysis. nih.govlibretexts.org

This technique involves directing X-rays at a crystalline form of the compound. wikipedia.org The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. libretexts.org For this compound, this analysis was performed on its hydrochloride salt. The resulting crystallographic data unambiguously confirmed the structural assignments made by NMR and MS and, crucially, established the absolute stereochemistry at its chiral centers. nih.gov This was later corroborated by total synthesis studies. nih.gov

Indole Alkaloid Classification and Oxazole Ring System Characterization

This compound is classified as an indole alkaloid. nih.govmdpi.com This classification is based on the presence of the characteristic indole nucleus within its structure. sathyabama.ac.in The indole moiety is a bicyclic aromatic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring.

A key feature of this compound is the presence of a 1,3-oxazole ring system. google.commdpi.com Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. In this compound, the indole ring is substituted at the C3 position with this oxazole ring. mdpi.com This 5-(3-indolyl)oxazole core is a recurring motif in a number of marine-derived natural products. mdpi.comresearchgate.net The structure of this compound features a trisubstituted 2,4,5-oxazole ring, with the indole group at C5, a carboxylic acid at C4, and a branched alkyl side chain at C2. nih.gov

Chemical Synthesis of Martefragin a and Analogs

Total Synthesis Approaches to Martefragin A

The total synthesis of this compound was a significant achievement that not only provided access to the molecule for further study but also confirmed its absolute stereochemistry.

This compound was first isolated from the red alga Martensia fragilis Harvey. researchgate.netmdpi.com Initially, while the planar structure was determined through spectral analysis, the absolute stereochemistry and a viable synthetic pathway remained unknown. researchgate.netgoogle.com This lack of synthetic access and stereochemical certainty prompted early research efforts. The first total synthesis was accomplished by Nakagawa and Nishida's group, a landmark endeavor that clarified the absolute configurations of the two stereogenic centers in the molecule. researchgate.netresearchgate.net This pioneering work provided the first synthetic route to this compound and its stereoisomers. researchgate.netresearchgate.net

The central structural feature of this compound is the trisubstituted 2,4,5-oxazole ring bearing an indole (B1671886) moiety at the C5 position. researchgate.netmdpi.com A key strategy for constructing this indole-oxazole core involves the condensation of a tryptophan derivative with a suitable α-amino acid fragment, followed by an oxidative cyclization. google.com

In the first total synthesis, a dipeptide-like precursor was formed by condensing O-benzyl-L-tryptophan hydrochloride with a protected (2S,4S)-homoisoleucine. researchgate.netnio.res.in This intermediate then underwent cyclodehydration to furnish the oxazole (B20620) ring. acs.org An alternative approach for the synthesis of the 5-(3-indolyl)oxazole system involves the dirhodium(II)-catalyzed reaction of a 3-indolyl α-diazo-β-ketoester with an amide. acs.orgeurekaselect.com This sequence, involving an N-H insertion followed by cyclodehydration, was utilized in a formal synthesis of a precursor to this compound. acs.orgfigshare.com The development of efficient methods for creating substituted oxazoles remains an active area of research, driven by the prevalence of this scaffold in bioactive molecules. researchgate.net

This compound possesses two stereogenic centers within its branched five-carbon side chain attached to the C2 position of the oxazole ring. researchgate.netmdpi.com The determination and control of the absolute configuration of these centers were critical aspects of its total synthesis.

The first successful synthesis established the absolute configuration through a stereocontrolled route. researchgate.netresearchgate.net The synthesis commenced with R-citronellol, a readily available chiral starting material. nio.res.in A key step in controlling the stereochemistry was an asymmetric azidation using an Evans chiral auxiliary to install one of the stereocenters in a diastereomerically pure form. researchgate.netnio.res.in The subsequent steps maintained this stereochemical integrity, ultimately leading to the synthesis of (1S,3S)-martefragin A. nio.res.in The comparison of the spectral data of the synthetic product with the natural isolate confirmed that this compound possesses either the (1S,3S) or the enantiomeric (1R,3R) absolute configuration. nio.res.in The synthesis of all four possible stereoisomers and comparison of their properties ultimately confirmed the final structure. google.com

Strategies for Constructing the Indole-Oxazole Core

Synthetic Challenges in this compound Synthesis

The synthesis of this compound is complicated by several structural features that present significant hurdles for chemists.

The molecular architecture of this compound is characterized by a high degree of functionalization. The trisubstituted oxazole ring is decorated with a C4-carboxylate group, a C5-indole moiety, and the C2-alkyl chain containing two stereocenters. researchgate.netmdpi.com The presence of these diverse and sensitive functional groups in close proximity poses a significant challenge, requiring careful selection of protecting groups and reaction conditions to avoid unwanted side reactions. researchgate.netnio.res.in The synthesis of such complex, multifunctional molecules often requires intricate and lengthy synthetic sequences. nio.res.in

The controlled construction of the two stereogenic centers in the side chain is a major synthetic obstacle. researchgate.netresearchgate.net Achieving the correct relative and absolute stereochemistry requires the use of asymmetric synthesis techniques. As demonstrated in the first total synthesis, this challenge was overcome through the use of substrate-controlled and reagent-controlled stereoselective reactions, such as the Evans asymmetric azidation. researchgate.netnio.res.in The development of synthetic protocols that can reliably and efficiently establish multiple stereocenters is a persistent challenge in the synthesis of complex natural products. researchgate.net

Instability Considerations of the Oxazole Ring

The oxazole ring, a core component of this compound, presents unique stability challenges during chemical synthesis. While thermally stable, oxazoles exhibit sensitivities that can complicate synthetic routes and require careful management of reaction conditions. semanticscholar.org The limited availability of synthetic techniques is partly due to the inherent sensitivity of the oxazole ring, which can restrict its broader use in drug design. chemrxiv.orgchemrxiv.org

The reactivity of the oxazole ring is comparable to furans in some respects, showing some instability, though it has greater resistance to acids than pyridine. semanticscholar.org The ring is susceptible to oxidation, which typically occurs first at the C-4 position, leading to the cleavage of the C-C bond. semanticscholar.org Furthermore, the oxazole ring can undergo photolysis, readily forming oxidation products. semanticscholar.org

Nucleophilic substitution reactions on the oxazole ring are uncommon and usually depend on the presence of specific functional groups. semanticscholar.org The hydrogen atoms on the oxazole ring have varying acidity, in the order of C2 > C5 > C4, which influences their reactivity in deprotonation and subsequent reactions. semanticscholar.org The development of mild and tolerant approaches is crucial to manage potential side reactions and address the instability of the oxazole ring during the synthesis of complex molecules like this compound. chemrxiv.org

Synthesis of this compound Stereoisomers and Structural Analogs

The synthesis of this compound and its stereoisomers has been a subject of significant research, not only to confirm the absolute configuration of the natural product but also to explore the structure-activity relationship of this class of compounds. The first total synthesis of this compound successfully determined the absolute configurations of its two stereogenic centers. researchgate.netresearchgate.net

In one approach, the synthesis of a precursor to this compound was achieved through a dirhodium(II)-catalyzed reaction involving a 3-indolyl α-diazo-β-ketoester. acs.orgnih.gov This methodology involves an N-H insertion reaction followed by cyclodehydration to form the key 5-(3-indolyl)oxazole core. acs.orgnih.gov Specifically, the N-Boc homoisoleucine amide underwent N-H insertion with a rhodium carbene derived from an N-nosyl indolyl diazoester, which after cyclodehydration and deprotection, yielded a precursor to this compound. acs.orgnih.gov

Researchers have also synthesized various stereoisomers and analogs of this compound to evaluate their biological activity. researchgate.net Synthetic this compound, along with its stereoisomers and other analogs, have demonstrated strong inhibitory activity against lipid peroxidation. researchgate.netresearchgate.net The development of stereoisomer libraries, a strategy used for other complex natural products like bistramide A, allows for a systematic evaluation of how stereochemistry affects biological function. nih.gov For instance, the synthesis of a 35-member stereoisomer library of bistramide A involved coupling different stereoisomers of its fragments to assess their effects on cancer cell lines. nih.gov A similar approach to this compound analogs could provide valuable insights into its mechanism of action.

Solid-phase synthesis has also been employed to create a series of 5-(3'-indolyl)oxazole derivatives, demonstrating the adaptability of synthetic strategies for producing analogs of this compound. researchgate.net Another study reported the synthesis of two stereoisomers of Almazole D, a hybrid 5-(3-indolyl)oxazole, which showed promising activity against Mycobacterium tuberculosis. nih.gov These syntheses highlight the ongoing efforts to create and test structural variations of the this compound scaffold.

| Precursor/Fragment | Key Reaction Type | Resulting Structure | Reference |

| N-Boc homoisoleucine amide & N-nosyl indolyl diazoester | Dirhodium(II)-catalyzed N-H insertion / Cyclodehydration | This compound precursor | acs.orgnih.gov |

| Benzyl-protected tryptophan & another starting material | Condensation / Oxidative cyclization | This compound | researchgate.net |

| Wang resin (solid support) | Solid-phase synthesis | Library of 5-(3′-indolyl)oxazole derivatives | researchgate.net |

| Various stereoisomeric fragments | Peptide coupling | Stereoisomer library (Example from bistramide A) | nih.gov |

Development of Novel Synthetic Methodologies for Oxazole-Containing Scaffolds

The synthesis of the oxazole core found in this compound and other biologically active molecules has driven the development of numerous synthetic methodologies. tandfonline.com These methods are crucial for accessing the structural diversity needed for drug discovery. mdpi.comnih.gov

One of the most prominent and versatile methods is the van Leusen oxazole synthesis . mdpi.comnih.govijpsonline.com This reaction typically involves the one-pot cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base to form a 5-substituted oxazole. mdpi.comijpsonline.com The van Leusen reaction is valued for its operational simplicity and mild conditions. mdpi.commdpi.com Modified protocols have expanded its utility, such as using in-situ generated aldehydes from alcohols or benzyl (B1604629) bromides. nih.gov Furthermore, the use of ionic liquids as recyclable solvents has been explored to make the process more environmentally friendly. ijpsonline.com

Other significant methods for synthesizing oxazole rings include:

Robinson-Gabriel synthesis: Involves the cyclodehydration of 2-acylaminoketones. tandfonline.com

Fischer oxazole synthesis: A reaction between cyanohydrins and aldehydes. tandfonline.com

Bredereck reaction: The reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles. ijpsonline.com

Oxidation of oxazolines: A straightforward method to introduce the aromaticity of the oxazole ring. tandfonline.com

More recent innovations have focused on metal-catalyzed cross-coupling reactions to build highly substituted oxazoles. For example, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles, using a nickel catalyst to couple boronic acids with oxazole precursors. tandfonline.comijpsonline.com Palladium/copper-catalyzed direct arylation has also been used to create 2,4-disubstituted oxazoles. ijpsonline.com These modern techniques provide efficient pathways to complex oxazole-containing scaffolds that are difficult to access through traditional methods. tandfonline.comijpsonline.com

| Synthetic Method | Key Reactants | Type of Oxazole | Reference |

| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethylisocyanide (TosMIC) | 5-substituted | mdpi.comnih.govijpsonline.com |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | Substituted | tandfonline.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Substituted | tandfonline.com |

| Suzuki-Miyaura Coupling | Carboxylic acid, Amino acid, Boronic acid (Ni catalyst) | 2,4,5-trisubstituted | ijpsonline.com |

| Direct Arylation | 4-Aryl/alkyl oxazole, Aryl bromide (Pd/Cu catalyst) | 2,4-disubstituted | ijpsonline.com |

| N-H Insertion / Cyclodehydration | 3-Indolyl α-diazo-β-ketoester, Amide (Rh catalyst) | 5-(3-indolyl)oxazoles | acs.orgnih.gov |

Biological Activities and Mechanistic Research of Martefragin a

Antioxidant and Lipid Peroxidation Inhibitory Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants play a crucial role in mitigating this damage. Martefragin A has demonstrated significant antioxidant potential, particularly in its ability to inhibit lipid peroxidation.

Inhibition of NADPH-Dependent Lipid Peroxidation (e.g., in rat liver microsomes)

Research has shown that this compound is a potent inhibitor of NADPH-dependent lipid peroxidation in rat liver microsomes. jst.go.jpresearchgate.netnih.govresearchgate.net In one study, the inhibitory activity of this compound was quantified with an IC50 value of 2.8 μM. jst.go.jpnih.govresearchgate.net This indicates that this compound is significantly more potent than the well-known antioxidants α-tocopherol (IC50 = 87 μM) and ascorbic acid (IC50 = 200 μM) in this experimental model. jst.go.jpresearchgate.netnih.govresearchgate.net The partial structures of this compound, indole (B1671886) and tryptamine, exhibited much weaker effects, with IC50 values of 330 μM and 260 μM, respectively, highlighting the importance of the complete molecular structure of this compound for its potent activity. researchgate.net

Table 1: Inhibitory Activity of this compound and Other Compounds on NADPH-Dependent Lipid Peroxidation in Rat Liver Microsomes

| Compound | IC50 (μM) |

| This compound | 2.8 jst.go.jpresearchgate.netnih.govresearchgate.net |

| α-tocopherol | 87 jst.go.jpresearchgate.netnih.govresearchgate.net |

| Ascorbic acid | 200 jst.go.jpresearchgate.netnih.govresearchgate.net |

| Indole | 330 researchgate.net |

| Tryptamine | 260 researchgate.net |

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of natural compounds can be attributed to several mechanisms. These include the direct scavenging of free radicals, the chelation of metal ions that catalyze oxidative reactions, and the modulation of endogenous antioxidant defense systems. frontiersin.orgnih.gov Antioxidants can act as "chain-breaking" agents by donating an electron to a free radical, thereby stabilizing it. frontiersin.org They can also prevent the initiation of oxidative chains by removing reactive species initiators. frontiersin.org While the specific mechanistic pathways of this compound's antioxidant action are not fully elucidated in the provided results, its potent inhibition of lipid peroxidation suggests it may function as a powerful free radical scavenger, similar to other natural antioxidants that protect against oxidative damage. nih.gov

Neurological Target Research

Beyond its antioxidant properties, this compound has been investigated for its potential to interact with enzymes implicated in neurodegenerative diseases. Computational studies, such as molecular docking and dynamics simulations, have provided insights into these potential interactions.

Prolyl Oligopeptidase (POP) Inhibition Studies (e.g., in silico and in vitro)

Prolyl oligopeptidase (POP) is a serine protease that has been linked to the accumulation of α-synuclein, a key event in Parkinson's disease. nih.govresearchgate.net As such, inhibitors of POP are being explored as potential therapeutic agents. nih.govresearchgate.netnih.govdiva-portal.org In a computational screening study of various alkaloids, this compound was identified as a putative lead compound against POP. nih.govresearchgate.net This suggests that this compound may have the potential to inhibit POP activity, a hypothesis that warrants further investigation through in vitro and in vivo studies.

Acetylcholinesterase (AChE) Inhibition Studies (e.g., in silico)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.cominformaticsjournals.co.in Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. informaticsjournals.co.in An in silico study investigating the interaction of several marine-derived alkaloids with human acetylcholinesterase (hAChE) identified this compound as a promising inhibitor.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a protein target at the molecular level. chemmethod.comscielo.sa.crscielo.sa.crscielo.brnih.gov

In the in silico study on AChE inhibition, molecular docking revealed that this compound has a strong binding affinity for the active site of the enzyme, with a binding energy of -9.6 kcal/mol. The analysis further detailed the specific interactions, showing that this compound forms hydrogen bonds with the amino acid residues Serine: 293, Phenylalanine: 295, and Arginine: 296 within the active site of hAChE.

Similarly, computational studies identified this compound as a potential inhibitor of prolyl oligopeptidase (POP). nih.govresearchgate.net Molecular dynamic simulations were conducted to assess the stability of the interaction between the identified alkaloids, including this compound, and the POP protein. nih.govresearchgate.net These simulations indicated that the selected compounds remained stably bound to the active site of the enzyme. nih.govresearchgate.net

Table 2: In Silico Interaction of this compound with Neurological Targets

| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Acetylcholinesterase (AChE) | -9.6 | Serine: 293, Phenylalanine: 295, Arginine: 296 |

| Prolyl Oligopeptidase (POP) | Not explicitly stated | Identified as a putative lead compound nih.govresearchgate.net |

Broader Biological Activity Screening (General Research Focus)

As a unique indole alkaloid, this compound has been subject to broader biological activity screening to understand its full therapeutic potential beyond its initially identified properties. This general research focus aims to uncover additional pharmacological activities.

Exploration of Antifungal Potential (e.g., in vitro)mdpi.com

This compound belongs to the 5-(3′-indolyl)oxazole family of natural products. tarjomefa.com This family of compounds is noted for a wide array of potent biological activities, including antibiotic and antifungal properties. tarjomefa.comkisti.re.kr For instance, pimprinine (B1677892) and streptochlorin (B611036), which are also members of the 5-(3′-indolyl)oxazole family, have been identified as promising antifungal agents against various phytopathogens in laboratory studies. tarjomefa.com

While the broader family of compounds to which this compound belongs has demonstrated significant antifungal capabilities, specific in vitro studies detailing the direct antifungal activity of this compound against various fungal species were not extensively detailed in the reviewed literature. The general antibiotic properties of the compound family suggest that this compound could be a candidate for such activity, but dedicated screening results are not prominently published. tarjomefa.com Research into related derivatives, however, continues to highlight the potential of the core chemical scaffold in developing new antifungal agents. dntb.gov.ua

Investigation of Other Enzyme Inhibition Profiles

A significant focus of the mechanistic research on this compound has been its ability to inhibit enzymatic processes. The most prominently reported activity is its potent inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes. kisti.re.krcolab.wsjppres.com This inhibitory action points to its potential as a protective agent against oxidative damage in cellular membranes.

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell damage. The ability of this compound to inhibit this process suggests a strong antioxidant mechanism of action. While other alkaloids from marine sources have been investigated for a range of enzyme inhibitions, such as cholinesterase inhibition, the primary and well-documented enzyme-related activity for this compound itself is its effect on lipid peroxidation. kisti.re.krdntb.gov.ua The core structure of this compound, featuring a 3-acetyl indole, is recognized as a key element in its capacity as a potent inhibitor of lipid peroxidation.

Structure Activity Relationship Sar and Derivative Studies of Martefragin a

Correlating Structural Modifications with Biological Potency

The biological potency of Martefragin A is intrinsically linked to its unique chemical architecture. Studies comparing the activity of the complete molecule to its constituent parts have revealed that the entire structure is essential for its high efficacy.

Initial research demonstrated that this compound is a powerful inhibitor of NADPH-dependent lipid peroxidation in rat liver microsomes, showing an IC₅₀ value of 2.8 μM. researchgate.netjst.go.jp This potency is significantly higher than that of standard antioxidants like α-tocopherol (IC₅₀ = 87 μM) and ascorbic acid (IC₅₀ = 200 μM). researchgate.netjst.go.jp In contrast, partial structures of this compound, such as indole (B1671886) and tryptamine, exhibited much weaker inhibitory effects on lipid peroxidation, with IC₅₀ values of 330 μM and 260 μM, respectively. researchgate.net This stark difference underscores the importance of the complete molecular framework, including the 5-(3'-indolyl)oxazole core and the specific side chain, for its potent antioxidant activity. researchgate.netjst.go.jp

The analysis of SAR enables the identification of which chemical groups are responsible for eliciting a biological effect. wikipedia.org By modifying these groups, the potency of a compound can be altered. wikipedia.org For indole alkaloids, modifications often involve adding or changing substituents on the indole ring or altering the side chains to enhance biological activity. nih.gov While specific SAR studies on a wide range of this compound derivatives are not extensively published, the principles are well-established in medicinal chemistry. For instance, research on other indole alkaloids like pimprinine (B1677892) and streptochlorin (B611036) has involved structural optimization to improve their biological profiles. mdpi.com

| Compound | IC₅₀ (μM) | Relative Potency vs. This compound |

|---|---|---|

| This compound | 2.8 | 1x |

| α-Tocopherol | 87 | ~1/31x |

| Ascorbic acid | 200 | ~1/71x |

| Indole | 330 | ~1/118x |

| Tryptamine | 260 | ~1/93x |

Rational Design of this compound Analogs for Enhanced Activity

The rational design of analogs based on a lead compound like this compound is a cornerstone of modern drug discovery. This approach involves making targeted chemical modifications to the molecule to improve its efficacy, selectivity, or pharmacokinetic properties. nih.gov

The development of a formal synthesis for a precursor of this compound represents a critical step, as it provides a chemical pathway to generate novel analogs that are not found in nature. acs.org This synthetic accessibility allows medicinal chemists to systematically alter different parts of the molecule. For example, analogs could be designed by:

Modifying the Indole Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the indole nucleus could modulate the electronic properties of the molecule and its ability to interact with biological targets.

Altering the Oxazole (B20620) Moiety: While the oxazole ring is a key structural feature, subtle changes could be explored, although this is often more synthetically challenging.

Varying the Amino Acid Side Chain: The (S)-4-methylhexanoyl side chain is crucial for its activity. Analogs with different alkyl chain lengths, branching patterns, or the introduction of other functional groups could lead to enhanced potency or altered target specificity.

| Modification Site | Proposed Change | Rationale for Design |

|---|---|---|

| Indole Ring (Position 5) | Substitution with a fluorine or chlorine atom | Introduce halogen bonding potential and alter electronic properties to potentially increase binding affinity. |

| Indole Nitrogen | Addition of a methyl group | Increase lipophilicity, which may affect cell membrane permeability and target engagement. |

| Alkyl Side Chain | Increase or decrease chain length (e.g., pentanoyl, heptanoyl) | Probe the size limitations of the target's binding pocket. |

| Alkyl Side Chain | Replace terminal methyl group with a cyclopropyl (B3062369) group | Introduce conformational rigidity to potentially lock the molecule in a more active conformation. |

Computational Approaches in SAR Analysis (e.g., QSAR)

Computational chemistry provides powerful tools for predicting the biological activity of molecules and guiding the design of new analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable in the SAR analysis of compounds like this compound. wikipedia.org

QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com The general process involves calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules and using statistical methods to build a predictive model. mdpi.comnih.gov While a specific QSAR model for this compound has not been detailed in the literature, the methodology is widely applied. nih.govresearchgate.net

More directly, computer-aided drug discovery methods have identified this compound as a promising candidate for new therapeutic applications. researchgate.net In one study, molecular docking simulations were used to screen a library of alkaloids against prolyl oligopeptidase (POP), an enzyme implicated in Parkinson's disease. This compound was identified as a putative lead compound, showing a favorable docking score compared to known inhibitors that have reached clinical trials. researchgate.net Such computational screening allows for the rapid identification of potential drug-target interactions, prioritizing compounds for further experimental testing. researchgate.net

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. mhmedical.combasicmedicalkey.com The interaction between a drug and its biological target (like an enzyme or receptor) is highly specific, often compared to a lock and key, where only one enantiomer (a non-superimposable mirror image) fits correctly and elicits the desired response. nih.gov

The significance of stereochemistry for this compound has been explicitly demonstrated. jst.go.jp The molecule possesses two chiral centers, meaning it can exist as four possible stereoisomers. To determine the absolute configuration of the naturally occurring, active compound and to probe the role of its 3D structure, researchers undertook the asymmetric synthesis of all four stereoisomers. jst.go.jp

Through this work, it was confirmed that the natural and biologically potent form of this compound has the (1"S, 3"S) configuration. jst.go.jp The other stereoisomers would be expected to have significantly lower or different biological activity. This finding highlights that the precise spatial orientation of the indole ring relative to the amino acid-derived side chain is essential for its potent inhibition of lipid peroxidation. An incorrect stereochemical arrangement would prevent the molecule from binding effectively to its biological target. nih.gov

| Configuration | Status | Expected Activity |

|---|---|---|

| (1"S, 3"S) | Natural, Synthetically Confirmed | Potent biological activity. jst.go.jp |

| (1"R, 3"S) | Diastereomer | Likely reduced or no activity. |

| (1"S, 3"R) | Diastereomer | Likely reduced or no activity. |

| (1"R, 3"R) | Enantiomer (of natural form) | Likely reduced or no activity. |

Advanced Research Methodologies in Martefragin a Studies

In Vitro Experimental Models for Biological Evaluation

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, form the foundational step in evaluating the biological properties of compounds like Martefragin A. news-medical.net These methods are valued for their efficiency, reliability, and cost-effectiveness in initial screening. journalajrb.com

A primary area of in vitro investigation for this compound and its analogs has been in cancer research. tum.de Studies have utilized various human cancer cell lines to assess the cytotoxic (cell-killing) effects of these compounds. colab.wscore.ac.uk For instance, the cytotoxicity of related indole-based isoxazolidines has been evaluated against a panel of human cancer cell lines including breast (MCF-7), ovary (IGROV-1), lung (A-549, HOP-62), and colon (HCT-15, SW-620) cancers. core.ac.uk Similarly, the antitumor effects of diazonamides, which share some structural similarities, were tested against HCT-116 human colon carcinoma and B-16 murine melanoma cell lines. mdpi.com

Another significant focus of in vitro research has been on the anti-inflammatory properties of this compound. journalajrb.comscispace.com Commonly used assays to evaluate anti-inflammatory potential include protein denaturation inhibition, membrane stabilization, and enzyme inhibition assays targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). journalajrb.commdpi.com For example, the inhibitory activity of this compound on NADPH-dependent lipid peroxidation in rat liver microsomes has been demonstrated, showing a potent effect with an IC50 value of 2.8 μM. jst.go.jp This was significantly more potent than the well-known antioxidants α-tocopherol and ascorbic acid. jst.go.jp

The antiviral and antifungal activities of this compound and related compounds have also been explored using in vitro models. scispace.comscilit.com Antiviral assays often involve infecting cell cultures with a specific virus and then treating the cells with the compound to determine its ability to inhibit viral replication. nih.govfrontiersin.orgnih.gov For antifungal activity, the minimum inhibitory concentration (MIC) against various fungal strains, such as Candida albicans and Aspergillus fumigatus, is often determined. tandfonline.com

Table 1: Examples of In Vitro Assays Used in the Study of this compound and Related Compounds

| Assay Type | Purpose | Example Findings |

| Cytotoxicity Assays | To evaluate the cancer cell-killing ability. | Indole-based isoxazolidines showed inhibition against various human cancer cell lines. core.ac.uk |

| Lipid Peroxidation Inhibition | To assess antioxidant and anti-inflammatory activity. | This compound inhibited NADPH-dependent lipid peroxidation with an IC50 of 2.8 μM. jst.go.jp |

| Antifungal Susceptibility Testing | To determine the effectiveness against fungal pathogens. | Indol-5-ylmethylamino derivatives exhibited potent MICs against C. albicans. tandfonline.com |

| Antiviral Assays | To measure the inhibition of viral replication. | The antiviral effects of various compounds are often evaluated in cell models like Vero E6 cells. nih.gov |

In Silico Computational Modeling Techniques

In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery and for understanding the interactions of molecules like this compound at an atomic level. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamopenarchives.com This method is frequently used to understand how a compound like this compound might interact with a specific protein target. scispace.com For example, a molecular docking study investigated the interaction of this compound with human acetylcholinesterase (hAChE), an enzyme implicated in neurodegenerative diseases. The study revealed that this compound binds to the active site of hAChE with a high affinity, forming hydrogen bonds with specific amino acid residues like Serine: 293, Phenylalanine: 295, and Arginine: 296. Another study identified this compound as a putative lead compound against prolyl oligopeptidase (POP), a protein associated with Parkinson's disease, through molecular docking. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. In the study of this compound as a potential inhibitor of prolyl oligopeptidase (POP), MD simulations were conducted to confirm the stability of the this compound-POP complex, indicating that the compound remained securely bound to the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govneovarsity.orgresearchgate.net This approach is used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. neovarsity.org While specific QSAR models for this compound are not extensively detailed in the provided results, the methodology is widely applied in the optimization of lead compounds, including indole (B1671886) derivatives. researchgate.net The process involves generating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to correlate these descriptors with experimental activity. nih.gov

Preclinical In Vivo Studies

In vivo studies, conducted in living organisms such as animal models, are a critical step in preclinical research to evaluate the efficacy and understand the mechanism of a drug candidate in a whole biological system. news-medical.netppd.comangelinipharma.com These studies provide insights that cannot be obtained from in vitro assays alone. news-medical.net The choice of animal model is crucial and depends on the specific disease being studied. harvard.edunih.gov For instance, derivatives of this compound have shown moderate antifungal activity in vivo against plant pathogens like Cucumber botrytis cinerea, Sclerotinia sclerotiorum, and Phytophthora capsica. researchgate.net In other research, the anti-inflammatory and antioxidant effects of this compound, initially observed in vitro, were further investigated in rat models by studying its effect on lipid peroxidation in liver microsomes. jst.go.jpresearchgate.net

Analytical Techniques for Mechanistic Elucidation (beyond structure)

Beyond determining the basic structure, a variety of analytical techniques are employed to understand how this compound exerts its biological effects. Spectroscopic methods are fundamental in this regard. jst.go.jp Furthermore, enzymatic activity assays are crucial for identifying specific molecular targets. researchgate.net For example, insights into the antifungal mechanism of this compound derivatives were gained through enzymatic activity studies, which suggested that they might target succinate (B1194679) dehydrogenase (SDH). researchgate.net Scanning electron microscopy (SEM) has also been used to visualize the morphological changes in fungal cells treated with these derivatives, providing further clues about their mechanism of action. researchgate.net

Future Research Directions for Martefragin a

Biosynthetic Pathway Elucidation of Martefragin A in Martensia fragilis

A fundamental gap in our knowledge of this compound is its natural biosynthetic pathway. The production of secondary metabolites in plants and algae is a complex process, and understanding it is crucial for both ecological insights and biotechnological applications. researchgate.netresearchgate.net The elucidation of how Martensia fragilis constructs this intricate 3-oxazolylindole structure remains a significant research challenge. mdpi.com

Future research should prioritize the use of modern analytical and genetic tools to map this pathway. Key approaches include:

Genomic and Transcriptomic Analysis : New genome sequencing and bioinformatics technologies can identify the biosynthetic gene clusters (BGCs) responsible for producing natural products. nih.govmdpi.com By sequencing the genome and transcriptome of Martensia fragilis, researchers can search for genes encoding enzymes typically involved in alkaloid biosynthesis, such as non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), tailoring enzymes like oxidases, and methyltransferases. nih.govnih.gov

Chemoproteomics : This approach uses activity-based probes to identify functional enzymes directly from the organism's proteome. frontiersin.org A probe designed to mimic a biosynthetic intermediate of this compound could potentially isolate the specific enzymes that catalyze key steps in its formation, which is particularly useful when biosynthetic genes are not clustered together. frontiersin.org

Isotopic Labeling Studies : Feeding stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled tryptophan) to Martensia fragilis cultures and tracking the incorporation of these isotopes into the this compound molecule via NMR or mass spectrometry can definitively identify its core building blocks.

Unraveling this pathway is a critical first step for enabling the sustainable production of this compound through synthetic biology. frontiersin.org

Exploring Novel Biological Targets and Mechanisms of Action

The initial discovery of this compound highlighted its potent inhibitory activity against NADPH-dependent lipid peroxidation in rat liver microsomes, with an IC₅₀ value significantly lower than that of α-tocopherol. researchgate.netjst.go.jp This antioxidant capability suggests a potential role in mitigating oxidative stress-related pathologies. However, the specific molecular targets responsible for this and other potential bioactivities remain largely unknown.

Future research should aim to move beyond this initial finding to identify precise cellular targets and mechanisms.

Target Identification : Modern chemical biology and proteomic approaches can be employed to identify the direct binding partners of this compound within human cells. This could reveal novel mechanisms beyond general antioxidant activity.

In Silico and In Vitro Screening : A recent in-silico study predicted that this compound could act as an inhibitor of human acetylcholinesterase (hAChE), with a strong binding affinity. researchgate.net This intriguing possibility warrants follow-up in vitro enzymatic assays to confirm the inhibitory action and explore its potential for neurodegenerative disease research.

Expanded Bioactivity Screening : The 5-(3′-indolyl)oxazole scaffold is present in numerous natural products with a wide array of biological activities, including anticancer, antiviral, and antifungal properties. researchgate.netnih.gov this compound should be systematically screened against diverse cancer cell lines and microbial pathogens. The mechanisms underlying any discovered activities, such as the induction of apoptosis or cell cycle arrest in cancer cells, should be thoroughly investigated. mdpi.comlongdom.org

A deeper understanding of its molecular interactions is essential for guiding any future therapeutic development.

| Potential Molecular Target | Predicted or Observed Effect | Research Approach |

| Enzymes in Lipid Peroxidation Cascade | Inhibition of NADPH-dependent lipid peroxidation | Enzymatic Assays, Metabolomics |

| Human Acetylcholinesterase (hAChE) | Inhibition of enzyme activity (predicted) | In Silico Docking, In Vitro Enzymatic Assays |

| Cancer-related Proteins | Anti-proliferative, pro-apoptotic effects | Cell-based Assays, Proteomics, Western Blot |

| Leucyl-tRNA synthetase | Antifungal activity (in related compounds) | Molecular Docking, Antifungal Susceptibility Testing |

Green Chemistry Approaches for Sustainable Synthesis

While a total synthesis for this compound has been reported, the sustainability of chemical production is of growing importance. researchgate.netmdpi.com Future synthetic efforts should focus on applying the principles of green chemistry to develop more environmentally benign and efficient routes to this compound and its analogs. purkh.comjocpr.com

Key green chemistry strategies that could be implemented include:

Use of Greener Solvents : Replacing traditional hazardous organic solvents with alternatives like water, supercritical CO₂, or bio-based solvents would significantly reduce the environmental impact of the synthesis. jocpr.comresearchgate.net

Catalysis : Employing highly efficient and selective catalysts can minimize waste and energy consumption. This includes using biocatalysts (enzymes) that can perform specific transformations under mild conditions, often without the need for protecting groups, or developing novel organo-catalysts to replace heavy metals. acs.org

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. acs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an excellent strategy for improving atom economy and rapidly building molecular complexity similar to that found in indole (B1671886) alkaloids. nih.gov

Energy Efficiency : Exploring methods like microwave-assisted or visible-light-driven photoredox catalysis could shorten reaction times and reduce energy input compared to conventional heating. researchgate.netnih.gov

Developing a sustainable synthetic route is crucial for producing sufficient quantities of this compound for extensive biological testing and potential commercialization without relying on unsustainable harvesting of its natural source. frontiersin.org

Synthetic Biology Applications for this compound Production or Analog Generation

Synthetic biology offers a powerful and sustainable alternative to chemical synthesis or direct extraction for producing complex natural products. nih.govsustainablemanufacturingexpo.com By transferring the biosynthetic machinery of this compound into a well-characterized microbial host, large-scale, cost-effective, and environmentally friendly production becomes feasible. frontiersin.orgnih.gov

Future directions in this area include:

Heterologous Expression : Once the biosynthetic gene cluster (BGC) for this compound is identified in Martensia fragilis, it can be synthesized and introduced into a microbial chassis like Escherichia coli or Saccharomyces cerevisiae. asm.orgconsensus.app These hosts can be optimized through metabolic engineering to provide the necessary precursors and cofactors, thereby enhancing the yield of the final product. frontiersin.org

Combinatorial Biosynthesis : The modular nature of many biosynthetic pathways allows for the creation of novel chemical structures. nih.gov By selectively expressing, inactivating, or swapping genes within the this compound pathway, it may be possible to generate a library of new analogs. These new compounds could possess improved potency, selectivity, or different biological activities altogether.

Precursor-Directed Biosynthesis : Feeding the engineered microbial host with synthetic, non-natural precursors can lead to their incorporation into the final molecular structure, creating another avenue for generating novel analogs.

These biotechnological approaches not only solve the supply problem but also open up exciting possibilities for drug discovery and the optimization of lead compounds. asm.orghudsonlabautomation.com

Comparative Studies with Other Marine Indole Alkaloids

This compound belongs to the growing family of marine-derived indole alkaloids, many of which possess significant biological activities. mdpi.com Specifically, it is part of a subgroup characterized by a 5-(3′-indolyl)oxazole core. researchgate.netnih.gov Comparative studies with structurally related compounds can provide valuable insights into structure-activity relationships (SAR) and highlight the unique features of this compound.

Future research should involve a systematic comparison with alkaloids such as:

Pimprinine (B1677892) and Streptochlorin (B611036) : These are structurally simpler 5-(3′-indolyl)oxazoles with known antifungal and other bioactive properties. nih.gov Comparing their potency and spectrum of activity to this compound can help elucidate the role of the additional substitutions on the this compound scaffold.

Manzamine Alkaloids : While structurally more complex, the manzamines are another important class of marine indole alkaloids with proposed biosynthetic links to compounds like this compound. researchgate.net Comparing their anticancer and antimalarial activities could reveal shared or distinct mechanisms of action. researchgate.net

Denticins : Also isolated from a Martensia species, these 3-substituted indoles contain rare sulfonic acid groups and offer a point of comparison for bioactivity within the same algal genus. mdpi.com

These comparative analyses, summarized in the table below, will help to place the biological profile of this compound in a broader context and guide the design of future analogs with enhanced therapeutic properties.

| Compound Name | Source Organism(s) | Key Structural Feature(s) | Reported Biological Activity |

| This compound | Martensia fragilis (Red Alga) | 5-(3'-indolyl)oxazole with amino acid-derived side chain | Potent inhibitor of lipid peroxidation, predicted AChE inhibitor jst.go.jpresearchgate.net |

| Pimprinine | Streptomyces pimprina | Simple 5-(3'-indolyl)oxazole | Antifungal, anti-cell proliferation nih.gov |

| Streptochlorin | Streptomyces sp. (Marine) | Chlorinated 5-(3'-indolyl)oxazole | Antifungal, antioxidation, anticancer nih.gov |

| Manzamine A | Marine Sponges | Complex polycyclic β-carboline system | Cytotoxic, antimalarial, anti-inflammatory researchgate.net |

| Denticin A | Martensia denticulata | 3-substituted indole with sulfonic acid | (Bioactivity not fully investigated) mdpi.com |

Q & A

Q. What methodologies are commonly used to isolate and structurally elucidate Martefragin A from marine sources?

this compound, an indole alkaloid, is typically isolated from red algae (e.g., Martensia fragilis) using chromatographic techniques such as column chromatography and HPLC. Structural elucidation relies on spectroscopic methods, including NMR (¹H, ¹³C) and mass spectrometry (MS), to identify its unique bicyclic indole framework and substituents. Early studies by Takahashi et al. (1997) and Kirkup & Moore (1983) established foundational protocols for isolation and characterization .

Q. How do researchers evaluate the antioxidant activity of this compound in experimental settings?

Antioxidant efficacy is assessed via in vitro assays like DPPH radical scavenging, lipid peroxidation inhibition, and ROS (reactive oxygen species) quantification. Nishida et al. (1998) demonstrated this compound’s potency in inhibiting lipid peroxidation using rat liver microsomes, with IC₅₀ values compared to standard antioxidants like α-tocopherol . Dose-response curves and kinetic studies are critical for validating its mechanism .

Q. What are the primary challenges in synthesizing this compound in laboratory settings?

Total synthesis involves constructing its bicyclic indole core and stereoselectively introducing functional groups. Nishida et al. (1998) achieved the first synthesis via a key Pictet-Spengler cyclization, but challenges persist in optimizing yield and enantiomeric purity. Advanced techniques like asymmetric catalysis and protecting-group strategies are often required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in algal sources, extraction protocols, or assay conditions. Methodological transparency is critical: researchers should cross-validate results using standardized bioassays (e.g., ISO protocols) and replicate studies in independent labs. Statistical tools (e.g., ANOVA, meta-analysis) help identify confounding variables, as emphasized in qualitative research frameworks .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in cellular models?

Use multi-omics approaches (transcriptomics, proteomics) to map pathways affected by this compound. For example, RNA-seq can identify antioxidant response element (ARE)-driven genes, while molecular docking predicts interactions with targets like Keap1-Nrf2. Include controls for oxidative stress inducers (e.g., H₂O₂) and validate findings with siRNA knockdowns .

Q. How can interdisciplinary approaches enhance the study of this compound’s ecological and pharmacological roles?

Integrate marine ecology (e.g., algal stress response pathways) with pharmacological screening to explore its natural function in algae and therapeutic potential. Collaborations between marine biologists and pharmacologists enable contextualized bioactivity studies, as seen in the work of Takamatsu et al. (2003) on marine antioxidant prototypes .

Q. What ethical and data management considerations apply to this compound research involving human-derived samples?

Adhere to institutional review board (IRB) protocols for cell-line or tissue studies, emphasizing informed consent and anonymization. Data management plans (DMPs) should detail storage, sharing, and reproducibility measures, aligning with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Reference guidelines from Cambridge English on data collection ethics .

Q. How can researchers validate the purity of synthetic this compound batches for reproducibility?

Employ orthogonal analytical methods: HPLC-PDA for chemical purity, chiral chromatography for enantiomeric excess, and NMR spectroscopy for structural confirmation. Purity thresholds (>95%) should meet pharmacopeial standards. Document batch-to-batch variability in supplementary materials to aid replication .

Methodological Best Practices

- Experimental Replication : Conduct triplicate assays with independent samples to ensure statistical robustness .

- Data Reporting : Include raw datasets, chromatograms, and spectral files in publications to facilitate peer review .

- Literature Synthesis : Use tools like Semrush and Google’s “People Also Ask” to identify gaps in existing research, but prioritize peer-reviewed databases (e.g., PubMed, SciFinder) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.